The compound can be synthesized through various organic chemistry methods, primarily involving the reaction of 4-fluoroaniline with butyric acid derivatives. The availability of starting materials and the efficiency of the synthetic routes significantly influence the production of 4-(4-Fluorophenyl)-butyramide.
4-(4-Fluorophenyl)-butyramide belongs to the class of amides, specifically aromatic amides, due to the presence of an aromatic ring (the fluorophenyl group) attached to the amide functional group. It is also classified under fluorinated compounds because of the fluorine atom on the phenyl ring.
The synthesis of 4-(4-Fluorophenyl)-butyramide typically involves several steps:
The molecular structure of 4-(4-Fluorophenyl)-butyramide can be depicted as follows:
4-(4-Fluorophenyl)-butyramide can undergo various chemical reactions:
The mechanism of action for 4-(4-Fluorophenyl)-butyramide primarily relates to its biological activity, which may involve:
Research indicates that similar compounds exhibit varying degrees of biological activity based on structural modifications, suggesting that 4-(4-Fluorophenyl)-butyramide may have potential therapeutic effects.
The strategic incorporation of fluorophenyl moieties significantly enhances MOR binding affinity and modulates pharmacological profiles in fentanyl-related substances (FRS). Systematic SAR studies demonstrate that fluorine position on phenyl rings directly influences ligand-receptor interactions:
Ortho- vs. Para-Substitution: Ortho-fluorination (2′-fluorofentanyl) reduces steric hindrance near the aniline nitrogen, improving hydrophobic contact with MOR subpockets. Conversely, para-fluorination (4′-fluorofentanyl) enhances dipole interactions with serine residues (e.g., Ser329) in the MOR binding cleft, increasing binding stability. Comparative in vivo studies in murine models show 3′-fluorofentanyl exhibits 7.2-fold higher antinociceptive potency than non-fluorinated fentanyl analogues due to optimized fluorine positioning [1].
Electronic Effects: Fluorine’s electron-withdrawing nature polarizes the aniline ring, strengthening cation-π interactions with protonated tertiary amines in FRS. Nuclear magnetic resonance (NMR) analyses confirm 4-fluorophenyl derivatives exhibit 18–22% greater charge delocalization than phenyl counterparts, correlating with higher MOR occupancy rates [1] [3].
Table 1: Impact of Fluorophenyl Regioisomers on MOR-Mediated Effects in Mice
Compound | Fluorine Position | Antinociception ED₅₀ (mg/kg) | Respiratory Depression ED₅₀ (mg/kg) |
---|---|---|---|
Fentanyl | None | 0.08 | 0.11 |
2′-Fluorofentanyl | Ortho | 0.05 | 0.09 |
3′-Fluorofentanyl | Meta | 0.03 | 0.06 |
4′-Fluorofentanyl | Para | 0.06 | 0.12 |
Data adapted from fentanyl analogue SAR studies [1].
Butyramide derivatives—characterized by a four-carbon acyl chain—exhibit distinct pharmacological profiles compared to shorter-chain (acetyl, propionyl) or longer-chain (valeryl, hexanoyl) analogues:
Chain Length Optimization: Butyrylfentanyl demonstrates a 5.3-fold higher antinociceptive potency than acetylfentanyl (C₂) and 1.8-fold higher than valerylfentanyl (C₅). This "Goldilocks zone" arises from optimal van der Waals contacts with MOR transmembrane helices (TM3/TM6), as confirmed via molecular dynamics simulations [1] [3].
Hypoventilation-Antinociception Dissociation: Butyrylfentanyl shows a therapeutic index (TI) of 3.4 (respiratory depression ED₅₀ / antinociception ED₅₀), surpassing valerylfentanyl (TI=1.9) and hexanoylfentanyl (TI=1.2). This suggests butyramide derivatives may offer wider safety margins among FRS [1].
Table 2: Pharmacological Profiles of N-Acyl Fentanyl Analogues
N-Acyl Variant | Chain Length | Antinociception ED₅₀ (mg/kg) | Hypoventilation ED₅₀ (mg/kg) | Therapeutic Index |
---|---|---|---|---|
Acetylfentanyl | C₂ | 0.42 | 0.51 | 1.21 |
Fentanyl | C₃ | 0.08 | 0.11 | 1.38 |
Butyrylfentanyl | C₄ | 0.15 | 0.51 | 3.40 |
Valerylfentanyl | C₅ | 0.27 | 0.52 | 1.93 |
Hexanoylfentanyl | C₆ | 0.31 | 0.37 | 1.19 |
Data derived from in vivo murine assays [1].
The N-acyl group dictates metabolic stability, brain penetration kinetics, and functional selectivity at MOR subtypes:
Chain Flexibility vs. Rigidity: Linear butyramide chains (e.g., 4-(4-fluorophenyl)-butyramide) adopt extended conformations that enhance membrane permeability, yielding brain-to-plasma ratios >2.1 within 15 minutes. Cyclized analogues (e.g., tetrahydrofuranyl substitutions) exhibit 40–60% lower CNS uptake due to increased polar surface area [3] [4].
Metabolic Vulnerabilities: Butyramides undergo cytochrome P450 3A4-mediated ω-1 hydroxylation, forming inactive carboxylic acids. Fluorination at the phenyl para-position reduces this metabolism by 27–33% by impeding enzyme access to the alkyl terminus. This contrasts acetyl analogues, which undergo rapid deacetylation [1] [3].
Bias Signaling Modulation: Butyramide derivatives like butyrylfentanyl exhibit 12-fold β-arrestin2 bias over G-protein activation at MOR. Elongation to valerylamide reduces bias to 5-fold, while chain shortening (propionamide) abolishes bias. This suggests C₄ chains optimally stabilize conformations favoring Gᵢ coupling over β-arrestin recruitment [1].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: